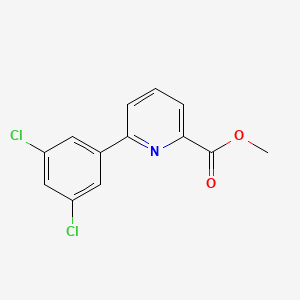

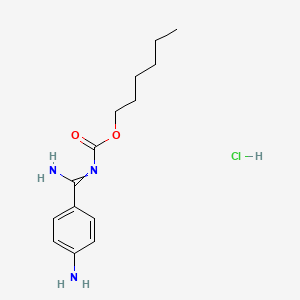

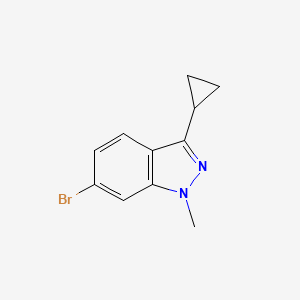

![molecular formula C10H10N2O4 B595375 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 170865-87-9](/img/structure/B595375.png)

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, also known as DIBO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazinone compounds and has shown potential in various fields such as cancer research, drug discovery, and material science.

Applications De Recherche Scientifique

Synthesis and Stereochemical Behavior : Negrebetsky et al. (2015) synthesized bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] dichlorosilane and -germane, exploring their structures and stereochemical behavior in solutions. They discovered stereodynamic transformations and proposed different mechanisms for these transformations (Negrebetsky et al., 2015).

Flow Synthesis in Pharmaceutical Processes : Cantillo et al. (2017) developed a continuous flow synthesis of a functionalized 4H-benzo-[1,4]-oxazin-3-one, a key intermediate in pharmaceutical processes. This method addressed the challenges associated with the instability of intermediates and hazards of nitration in organic compounds (Cantillo et al., 2017).

Development of Diuretic Agents : Ravikumar et al. (2012) researched benzoxazine-fused triazoles as potential diuretic agents. They explored the crystal structures of these compounds, contributing to the understanding of their pharmacological potential (Ravikumar et al., 2012).

Electrochromic Properties for Device Applications : Zhu et al. (2014) investigated the electrochromic properties of oxazine derivatives, including their microkinetic switching behavior in solution and device applications. This study provided insights into the potential use of these compounds in electrochromic devices (Zhu et al., 2014).

Synthesis for Biological and Medicinal Applications : Various studies have focused on the synthesis of 2H-benzo[1,4]oxazines for applications in biology and medicine. For instance, a novel method for synthesizing different derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines was developed, indicating potential in this field (詹淑婷, 2012).

Study in Antituberculosis Drug Development : Bollo et al. (2004) studied the cyclic voltammetric behavior of PA-824, a compound being tested as an antituberculosis drug. This study helped in understanding the reduction mechanism of the nitro group in the compound's metabolic activation (Bollo et al., 2004).

Catalysis in Organic Chemistry : Yamamoto et al. (1998) explored the use of 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate in the synthesis of N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate, a Na/H exchange inhibitor. This research contributes to the field of organic synthesis and catalysis (Yamamoto et al., 1998).

Propriétés

IUPAC Name |

2,2-dimethyl-6-nitro-3H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGSTFDBDFLFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743228 |

Source

|

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170865-87-9 |

Source

|

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

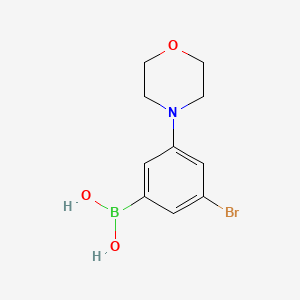

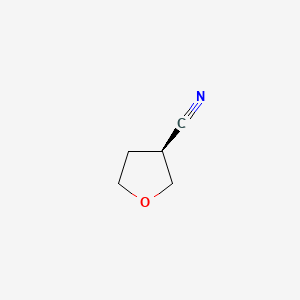

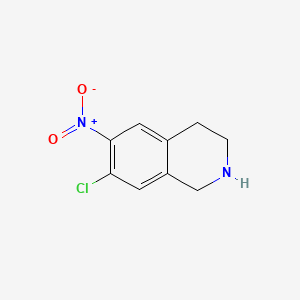

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)